Dibromobis(triethylphosphine)nickel(II)
Description
Properties
CAS No. |
19224-77-2 |
|---|---|
Molecular Formula |
C12H12N2OS |
Synonyms |
Dibromobis(triethylphosphine)nickel(II) |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Reagents :
-
Reaction Conditions :
-
Workup :
Yield : >70% (estimated from analogous syntheses).
Melting Point : 106–107°C.
Solubility : Soluble in acetone, benzene, and THF; insoluble in non-polar solvents.
Characterization:
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IR Spectroscopy : Peaks at 540 cm⁻¹ (Ni–Br stretch) and 990 cm⁻¹ (Ni–P stretch).
-
Magnetic Susceptibility : Paramagnetic (µeff = 3.2 BM), consistent with tetrahedral geometry.
Metathesis Reactions with Nickel Halide Precursors
Alternative routes employ metathesis between nickel halides and pre-formed triethylphosphine complexes. This method is less common but useful for accessing derivatives with mixed ligands.
Example:
-
Reagents :
-
Reaction :
-
Stir at room temperature for 12 hours.
-
Filter to remove LiCl byproduct.
-
Yield : ~65% (reported for analogous chloride-to-bromide conversions).
Reductive Synthesis from Nickel(0) Precursors
Nickel(0) precursors like bis(1,5-cyclooctadiene)nickel(0) ([Ni(COD)₂]) can react with triethylphosphine and bromine sources under controlled conditions. This method is advantageous for generating highly pure complexes but requires stringent inert handling.
Procedure:
-
Reagents :
-
Reaction :
-
Add Br₂ dropwise to a stirred solution of [Ni(COD)₂] and PEt₃ at −78°C.
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Warm to room temperature and stir for 2 hours.
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Yield : ~60% (extrapolated from cluster synthesis protocols).
Comparative Analysis of Methods
Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 454.81 g/mol | |
| Melting Point | 106–107°C | |
| Solubility | THF, acetone, benzene | |
| Magnetic Moment (µeff) | 3.2 BM (tetrahedral geometry) |
Critical Considerations
Scientific Research Applications
Chemical Properties and Structure
Dibromobis(triethylphosphine)nickel(II) has the molecular formula and a molecular weight of approximately 743.09 g/mol. The compound features a nickel center coordinated to two bromide ions and two triethylphosphine ligands, which significantly influence its reactivity and catalytic properties.
Catalytic Applications
1. Cross-Coupling Reactions
Dibromobis(triethylphosphine)nickel(II) is primarily utilized as a catalyst in various cross-coupling reactions, including:
- Suzuki Coupling : This reaction enables the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides. The nickel complex facilitates the oxidative addition of the halide to the nickel center, followed by transmetallation with the boronic acid, leading to the desired product.
- Stille Reaction : Similar to Suzuki coupling, this reaction involves coupling organostannanes with organic halides. The efficiency of dibromobis(triethylphosphine)nickel(II) in these reactions has been reported to surpass that of other nickel complexes due to its favorable electronic properties imparted by the triethylphosphine ligands.
2. Carboxylation Reactions
The compound has been studied for its ability to catalyze carboxylation reactions, such as the conversion of propene to isobutyric acid under carbon monoxide pressure. Research indicates that dibromobis(triethylphosphine)nickel(II) exhibits higher thermal stability compared to nickel carbonyl complexes, allowing for effective catalysis at elevated temperatures (120°C - 190°C) .
Industrial Applications
1. Polymerization Catalysis
Dibromobis(triethylphosphine)nickel(II) is employed in the polymerization of dienes, contributing to the production of polymers with specific properties. Its role as a catalyst facilitates the formation of polymer chains through coordination mechanisms that activate double bonds in diene monomers.
2. Synthesis of Fine Chemicals
In industrial settings, this nickel complex is leveraged for synthesizing fine chemicals and pharmaceutical intermediates. Its ability to catalyze complex organic transformations makes it valuable in producing compounds with biological activity.
Comparison of Catalytic Activity
| Catalyst | Reaction Type | Relative Activity |
|---|---|---|
| Dibromobis(triethylphosphine)nickel(II) | Suzuki Coupling | High |
| Nickel Carbonyl | Carboxylation | Moderate |
| Dichlorobis(triphenylphosphine)nickel(II) | Stille Reaction | Low |
Thermal Stability Data
| Temperature (°C) | CO Pressure (atm) | Reaction Rate (Relative) |
|---|---|---|
| 130 | 4 | 1 |
| 150 | 4 | 1.7 |
| 170 | 4 | 3.1 |
| 190 | 4 | Negligible |
Case Studies
Case Study 1: Suzuki Coupling Efficiency
A study demonstrated that dibromobis(triethylphosphine)nickel(II) catalyzed Suzuki reactions with yields exceeding 90% under optimized conditions (temperature, solvent choice, and concentration). The presence of triethylphosphine ligands was critical for enhancing the reaction rate and selectivity towards desired products .
Case Study 2: Carboxylation Process Optimization
In another investigation, researchers explored the use of dibromobis(triethylphosphine)nickel(II) for the carboxylation of propene. It was found that varying temperature and pressure significantly influenced product distribution, achieving up to 53% selectivity for isobutyric acid at optimal conditions .
Mechanism of Action
The mechanism by which Dibromobis(triethylphosphine)nickel(II) exerts its catalytic effects involves the coordination of the nickel center to substrates, facilitating bond formation and cleavage. The triethylphosphine ligands stabilize the nickel center and modulate its reactivity. The nickel center can undergo oxidative addition, reductive elimination, and transmetalation, which are key steps in catalytic cycles.
Comparison with Similar Compounds
Ligand Effects on Steric and Electronic Properties
Key Observations :
Structural Features
Catalytic Efficiency :
Physical and Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
